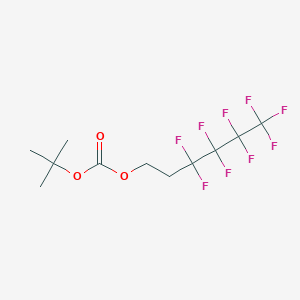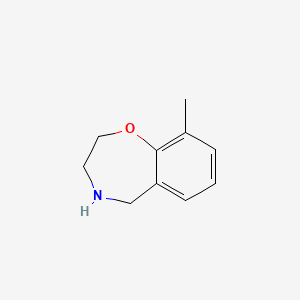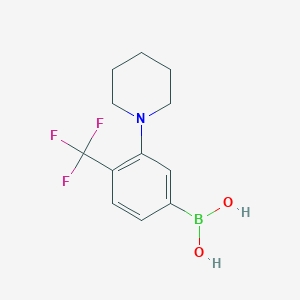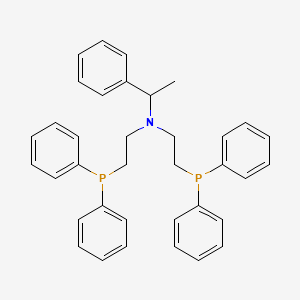
3-Methyl-2,4-diphenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,4-diphenylquinoline, with the chemical formula C22H17N, has a molecular weight of 295.37 g/mol. It is also known by its CAS number: 10266-13-4 . This compound belongs to the class of quinoline derivatives, which are aromatic heterocyclic compounds.
Métodos De Preparación
Synthetic Routes:
There are several synthetic routes to prepare 3-Methyl-2,4-diphenylquinoline. One common method involves the condensation of 2-aminobenzophenone with an aldehyde (such as acetophenone) in the presence of an acid catalyst. The reaction proceeds through cyclization to form the quinoline ring system. The specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production:
While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers often optimize reaction conditions, solvent choice, and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Methyl-2,4-diphenylquinoline can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a catalyst (such as palladium on carbon) leads to the corresponding tetrahydroquinoline.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Major products formed from these reactions include derivatives with altered substitution patterns on the quinoline ring.
Aplicaciones Científicas De Investigación
3-Methyl-2,4-diphenylquinoline finds applications in diverse fields:
Chemistry: It serves as a building block for designing other quinoline-based compounds.
Biology: Researchers explore its potential as a fluorescent probe or ligand for biological studies.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Its optical properties make it useful in materials science (e.g., OLEDs).
Mecanismo De Acción
The exact mechanism by which 3-Methyl-2,4-diphenylquinoline exerts its effects depends on its specific application. For instance, in biological studies, it may interact with cellular targets or participate in signaling pathways. Further research is needed to elucidate these mechanisms comprehensively.
Comparación Con Compuestos Similares
While 3-Methyl-2,4-diphenylquinoline is unique due to its specific substitution pattern, it shares similarities with other quinoline derivatives. Some related compounds include 6-Methyl-2,4-diphenylquinoline (CAS: 73402-92-3) and other structurally analogous molecules.
Propiedades
Número CAS |
10266-13-4 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-methyl-2,4-diphenylquinoline |
InChI |
InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)23-22(16)18-12-6-3-7-13-18/h2-15H,1H3 |
Clave InChI |
DRCHDRCADVTBLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)




![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

